3-Ethoxy-4-ethoxycarbonylphenylacetic acid

Description

The exact mass of the compound 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethoxy-4-ethoxycarbonylphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-ethoxycarbonylphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

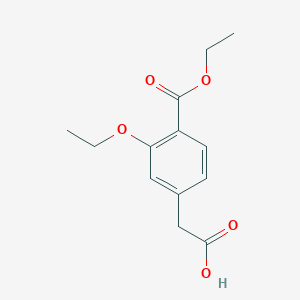

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGSESBEJUHCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244066 | |

| Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99469-99-5 | |

| Record name | 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99469-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099469995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethoxy-4-carboxymethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXY-4-ETHOXYCARBONYLPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6C71LIOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethoxy-4-ethoxycarbonylphenylacetic acid chemical properties

An In-depth Technical Guide on 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a substituted phenylacetic acid derivative with the chemical formula C13H16O5.[1][2][3] It is a notable compound within the field of pharmaceutical synthesis, primarily recognized as a key intermediate in the manufacturing of Repaglinide.[4][5][6][] Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 (non-insulin-dependent) diabetes mellitus.[8] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and biological significance of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid are summarized in the table below. This data is critical for its handling, characterization, and use in synthetic applications. The compound typically appears as a white to off-white or pale yellow solid.[5][][9]

| Property | Value | Source |

| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [2][3][] |

| Synonyms | Ethyl 4-carboxymethyl-2-ethoxybenzoate, Repaglinide Impurity B | [1][2] |

| CAS Number | 99469-99-5 | [1][2] |

| Molecular Formula | C13H16O5 | [1][2][3][10] |

| Molecular Weight | 252.26 g/mol | [1][2][3][10] |

| Melting Point | 78-80 °C | [1][5][9] |

| Boiling Point | 414.8 ± 35.0 °C (Predicted) | [1][9] |

| Density | 1.191 g/cm³ | [1][9] |

| pKa | 3.96 ± 0.10 (Predicted) | [9] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1][9] |

| InChI Key | OTGSESBEJUHCES-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the two distinct ethoxy groups (triplets for the methyl protons and quartets for the methylene protons), signals for the aromatic protons, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms. Key signals include those for the carbonyl carbons of the ester and carboxylic acid (typically in the 165-180 ppm region), aromatic carbons, and the aliphatic carbons of the ethoxy and acetic acid groups.

-

IR (Infrared Spectroscopy): The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester groups (around 1700-1750 cm⁻¹). A broad O-H stretching band for the carboxylic acid will be visible (around 2500-3300 cm⁻¹), along with C-O stretching bands and aromatic C-H and C=C vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 252.26).[2] Fragmentation patterns would likely involve the loss of the ethoxy and carboxylic acid groups.

Synthesis and Experimental Protocols

An efficient and commercially viable synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid has been developed, which is crucial for its application in the pharmaceutical industry.[4] One common method involves the carboxylation of ethyl 2-ethoxy-4-methylbenzoate.[4][8]

Experimental Protocol: Synthesis via Carboxylation[4][8]

This protocol describes the synthesis starting from ethyl 2-ethoxy-4-methylbenzoate using lithium diisopropylamide (LDA) as a strong base.[4]

-

Preparation of LDA: Under a nitrogen atmosphere, add n-butyllithium (15% solution in hexane) to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C. Stir the mixture for 30 minutes.

-

Formation of Carbanion: Cool the LDA solution to -75 °C. Slowly add a solution of ethyl 2-ethoxy-4-methylbenzoate in anhydrous THF. Stir the mixture at this temperature for 2 hours to facilitate the formation of the carbanion.[4]

-

Carboxylation: Purge carbon dioxide gas through the reaction mixture at -75 °C until the dark red color of the solution disappears.[4][8] Continue stirring for an additional 30 minutes at -75 to -70 °C.

-

Work-up and Extraction: Allow the reaction mixture to warm to 10 °C and dilute with water. Perform an initial extraction with an organic solvent like hexanes to remove unreacted starting material.[4]

-

Acidification: Acidify the aqueous layer to a pH of approximately 2 using a dilute acid (e.g., 10% aqueous sulfuric acid).[4][8]

-

Product Extraction: Extract the acidified aqueous layer with a suitable solvent such as dichloromethane.[4][8]

-

Purification: Combine the organic extracts, wash with water, and concentrate under vacuum. The resulting crude product can be further purified by dissolving it in a solvent like diethyl ether, washing with water, and concentrating in vacuo to yield the final solid product.[4]

Biological Significance and Application

The primary significance of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid lies in its role as a direct precursor to the antidiabetic drug Repaglinide.[4][6][8] Repaglinide belongs to the meglitinide class of medications and works by stimulating the release of insulin from the pancreas.[8] The synthesis of Repaglinide involves the coupling of this acidic intermediate with the appropriate amine side chain. Therefore, the purity and efficient production of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid are of paramount importance for the quality of the final active pharmaceutical ingredient (API).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is classified as causing serious eye damage (H318).[2] Therefore, appropriate personal protective equipment, including eye and face protection, should be worn when handling this compound.[1] Standard laboratory safety protocols should be strictly followed.

Conclusion

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a well-characterized organic compound with significant industrial importance. Its chemical and physical properties are well-defined, and robust synthetic protocols are available for its production. Its critical role as a key intermediate in the synthesis of the antidiabetic drug Repaglinide underscores its relevance to researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.

References

- 1. chembk.com [chembk.com]

- 2. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid; 2-(4-(ethoxycarbonyl)-3-ethoxyphenyl)acetic acid; 4-Ehtoxycarbonyl-3-ehtoxyphynylacetic Acid; Ethyl 4-(carboxymethyl)-2-ethoxybenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 8. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]

- 9. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid manufacturers and suppliers in india [chemicalbook.com]

- 10. GSRS [precision.fda.gov]

In-Depth Structural Analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of Repaglinide, a prominent oral antidiabetic drug. A thorough understanding of its structural and physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of the compound's structure, supported by spectroscopic data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

3-Ethoxy-4-ethoxycarbonylphenylacetic acid, with the chemical formula C13H16O5, is a disubstituted phenylacetic acid derivative. The molecule features an ethoxy group and an ethoxycarbonyl group attached to the benzene ring, ortho and meta, respectively, to the acetic acid moiety.

| Property | Value | Source |

| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [1] |

| CAS Number | 99469-99-5 | [1] |

| Molecular Formula | C13H16O5 | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| Melting Point | 78-80 °C | [2] |

| Appearance | White to pale yellow solid | [2] |

Spectroscopic Analysis

The structural elucidation of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3-1.5 | Triplet | 6H | -OCH2CH3 (x2) |

| ~3.6 | Singlet | 2H | -CH2COOH |

| ~4.0-4.4 | Quartet | 4H | -OCH2CH3 (x2) |

| ~6.9-7.8 | Multiplet | 3H | Aromatic protons |

| ~10-12 | Singlet (broad) | 1H | -COOH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~14 | -OCH2CH3 (x2) |

| ~40 | -CH2COOH |

| ~60-65 | -OCH2CH3 (x2) |

| ~110-150 | Aromatic Carbons |

| ~165-175 | C=O (Ester and Carboxylic Acid) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1500-1600 | Medium | C=C stretch (Aromatic) |

| 1000-1300 | Strong | C-O stretch (Ester and Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 253.1025 | Data not available in search results |

| [M+Na]⁺ | 275.0844 | Data not available in search results |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain a standard proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Background Spectrum: Obtain a background spectrum of a blank KBr pellet.

-

Sample Spectrum: Record the FTIR spectrum of the sample pellet from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the chemical formula C13H16O5.

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Caption: Workflow for the synthesis, purification, and structural analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Conclusion

This technical guide provides a detailed structural analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a crucial intermediate in pharmaceutical synthesis. The presented physicochemical and spectroscopic data, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The comprehensive characterization ensures the identity, purity, and quality of this important compound.

References

An In-Depth Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key chemical intermediate in the synthesis of the antidiabetic drug Repaglinide. This document details its primary application in organic synthesis, its physicochemical properties, and established experimental protocols for its preparation. While direct pharmacological studies on this compound are not available in current literature, its role as a critical precursor and a designated process impurity, "Repaglinide Impurity B," is thoroughly examined. To provide a relevant biological context, this guide also delves into the mechanism of action and signaling pathway of Repaglinide, the active pharmaceutical ingredient derived from this intermediate.

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a polysubstituted benzene derivative with the chemical formula C₁₃H₁₆O₅. Its principal and most significant application is serving as a key acid synthon in the multi-step synthesis of Repaglinide.[1][2] Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, widely used in the management of type 2 diabetes mellitus. The structural integrity and purity of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid are paramount as they directly influence the quality and yield of the final active pharmaceutical ingredient (API). Furthermore, it is recognized by pharmacopoeias as "Repaglinide Impurity B," a critical process-related impurity that must be monitored and controlled during the manufacturing of Repaglinide.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid |

| Synonyms | Repaglinide Impurity B, 4-Ethoxycarbonyl-3-ethoxyphenylacetic acid |

| CAS Number | 99469-99-5 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.27 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 75-80 °C |

| Boiling Point | 414.8 °C at 760 mmHg |

| Density | 1.191 g/cm³ |

Synthesis and Experimental Protocols

Several synthetic routes for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid have been developed, aiming for high yield, purity, and industrial scalability. The most common methods start from readily available precursors like 4-methylsalicylic acid or 3-hydroxyphenylacetic acid.

Protocol 1: Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This is a widely cited and efficient method for preparing the target compound.

Step 1: Ethylation of 2-Hydroxy-4-methylbenzoic Acid

-

2-hydroxy-4-methylbenzoic acid is alkylated with ethyl bromide or diethyl sulfate in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

The reaction mixture is stirred at room temperature for several hours.

-

After phase separation, the organic layer is washed and concentrated to yield ethyl 2-ethoxy-4-methylbenzoate.

Step 2: Carboxylation

-

A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -30 °C under a nitrogen atmosphere.

-

n-Butyllithium is added to form lithium diisopropylamide (LDA).

-

The mixture is further cooled to -75 °C, and a solution of ethyl 2-ethoxy-4-methylbenzoate in THF is added slowly. The reaction is stirred for 2 hours at this temperature.

-

Carbon dioxide gas is then bubbled through the reaction mixture until the color of the carbanion is discharged.

-

The reaction is quenched with water, and the aqueous layer is acidified to a pH of approximately 2 with a dilute mineral acid (e.g., sulfuric acid).

-

The product, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, is extracted with a suitable organic solvent like dichloromethane, which is then washed and evaporated to yield the final product.

Logical Workflow for Synthesis Protocol 1

Caption: Synthesis workflow from 2-Hydroxy-4-methylbenzoic acid.

Biological Context and Use in Drug Development

Primary Use: Intermediate for Repaglinide

The sole documented use of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is as a direct precursor in the chemical synthesis of Repaglinide. It provides the core substituted phenylacetic acid moiety to which the chiral amine side-chain of Repaglinide is coupled via an amide bond. The quality of this intermediate is therefore a critical parameter in the Good Manufacturing Practice (GMP) of Repaglinide.

Biological Activity: An Unexplored Area

As of the current body of scientific literature, there are no published studies detailing the specific pharmacological, toxicological, or biological activities of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid itself. Research has focused exclusively on the final API, Repaglinide. As an intermediate that is consumed in a subsequent chemical step, its intrinsic biological effects have not been a subject of investigation.

Contextual Pharmacology: Mechanism of Action of Repaglinide

To understand the biological relevance of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, it is essential to examine the mechanism of the drug it is used to create. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[4][5][6]

The key steps are as follows:

-

Binding to SUR1: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[7]

-

Channel Closure: This binding inhibits the KATP channels, preventing potassium ion (K+) efflux.

-

Depolarization: The reduction in outward K+ current leads to the depolarization of the β-cell membrane.

-

Calcium Influx: Depolarization activates voltage-gated calcium channels, causing an influx of extracellular calcium ions (Ca2+).

-

Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[4][5]

This mechanism is glucose-dependent, meaning Repaglinide is more effective in the presence of elevated blood glucose.

Signaling Pathway of Repaglinide

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Conclusion

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a compound of significant interest within the pharmaceutical industry, not for any intrinsic biological activity, but as an indispensable building block for the antidiabetic drug Repaglinide. Its synthesis is well-documented, with established protocols designed for efficiency and purity. While the direct pharmacological profile of this intermediate remains uninvestigated, its critical role in the manufacturing process and its designation as a monitored impurity underscore its importance in drug development and quality control. Future research, if any, would likely focus on its potential as a process-related impurity rather than as a pharmacologically active agent. This guide provides the necessary technical information for researchers and professionals involved in the synthesis and analysis of Repaglinide and its related compounds.

References

- 1. veeprho.com [veeprho.com]

- 2. Repaglinide Impurity-B | Manasa Life Sciences [manasalifesciences.com]

- 3. Repaglinide EP Impurity B - Opulent Pharma [opulentpharma.com]

- 4. What is the mechanism of Repaglinide? [synapse.patsnap.com]

- 5. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

3-Ethoxy-4-ethoxycarbonylphenylacetic acid stands as a pivotal molecule in the landscape of modern antidiabetic therapeutics. Its significance is inextricably linked to the development of Repaglinide, the first of the meglitinide class of oral hypoglycemic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this crucial intermediate. We will delve into various synthetic methodologies, presenting quantitative data and detailed experimental protocols. Furthermore, this document will elucidate the biological context of its end-product, Repaglinide, through a diagrammatic representation of its signaling pathway.

Discovery and Historical Context: The Quest for Prandial Glucose Regulators

The story of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid begins not with its own discovery, but with the pursuit of novel treatments for type 2 diabetes mellitus. In the late 1970s and early 1980s, researchers sought to develop insulin secretagogues with a more rapid onset and shorter duration of action than the existing sulfonylureas, aiming to better control post-meal blood glucose spikes. This research led to the invention of Repaglinide in 1983 by scientists at Dr. Karl Thomae GmbH, a German pharmaceutical company later acquired by Boehringer Ingelheim.[1]

Repaglinide's unique chemical structure, a benzoic acid derivative, necessitated the development of novel synthetic pathways.[2] It is within this developmental framework that 3-Ethoxy-4-ethoxycarbonylphenylacetic acid was first synthesized as a key building block. The initial patent applications for Repaglinide, filed around March 1990, likely contain the first documented synthesis of this intermediate.[1] Repaglinide was subsequently licensed to Novo Nordisk and received FDA approval in December 1997, marking the entry of the first meglitinide onto the market.[1][3]

Synthetic Methodologies: An Evolution of Efficiency

Several synthetic routes for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid have been developed over the years, each aiming to improve yield, reduce cost, and minimize environmental impact. Below are detailed descriptions of prominent methods.

Early Synthesis via Carboxylation of a Benzoate Derivative

An early and significant synthesis involves the carboxylation of an ethyl 2-ethoxy-4-methylbenzoate intermediate. This method, while effective, often requires cryogenic conditions and the use of potent organometallic reagents.

Experimental Protocol:

-

Alkylation: 2-Hydroxy-4-methylbenzoic acid is alkylated with ethyl bromide in a polar aprotic solvent in the presence of an inorganic base to yield ethyl 2-ethoxy-4-methylbenzoate.[4]

-

Carboxylation: The ethyl 2-ethoxy-4-methylbenzoate is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -75°C). Lithium diisopropylamide (LDA) is then added, followed by quenching the resulting carbanion with carbon dioxide gas.[4] This step introduces the acetic acid moiety.

-

Workup: The reaction mixture is brought to a higher temperature, diluted with water, and acidified to precipitate the product, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield |

| 1 | 2-Hydroxy-4-methylbenzoic acid | Ethyl bromide, Inorganic base | Polar aprotic solvent | Varies | High |

| 2 | Ethyl 2-ethoxy-4-methylbenzoate | LDA, Carbon dioxide | THF | -75°C | Improved |

A patent describes a similar process where ethyl 2-ethoxy-4-methylbenzoate is reacted with LDA and then CO2 in a mixture of THF and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at -75°C.[5]

A More Recent Route from 3-Hydroxyphenylacetic Acid

A newer, multi-step synthesis starting from the more readily available 3-hydroxyphenylacetic acid has been reported, aiming to avoid harsh reagents and complex operations.[6][7]

Experimental Protocol:

-

Esterification: 3-Hydroxyphenylacetic acid is reacted with ethanol to form ethyl 3-hydroxyphenylacetate.[7]

-

Formylation: The ethyl 3-hydroxyphenylacetate undergoes formylation to yield ethyl 4-formyl-3-hydroxyphenylacetate.[7]

-

Oxidation: The formyl group is then oxidized to a carboxylic acid group, producing 4-carboxy-3-hydroxyphenylacetic acid ethyl ester.

-

Etherification and Esterification: A subsequent reaction with an ethylating agent under appropriate conditions yields 3-Ethoxy-4-ethoxycarbonylphenylacetic acid ethyl ester.

-

Selective Hydrolysis: The final step involves the selective hydrolysis of the ethyl ester of the acetic acid moiety to afford the desired product.[6]

Quantitative Data Summary:

| Step | Starting Material | Key Intermediate | Reported Overall Yield |

| 1-5 | 3-Hydroxyphenylacetic acid | Ethyl 4-formyl-3-hydroxyphenylacetate | Not explicitly stated |

This method is presented as being more amenable to large-scale industrial production due to its milder reaction conditions and reduced environmental concerns.[6][7]

Synthetic Workflow Diagram:

Caption: Comparative synthetic workflows for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Biological Significance: The Mechanism of Repaglinide

The ultimate utility of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid lies in its role as a precursor to Repaglinide. Repaglinide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[1][8]

Signaling Pathway:

Repaglinide functions by binding to and closing the ATP-dependent potassium (KATP) channels on the membrane of pancreatic β-cells.[8][9] This action mimics the effect of a high ATP/ADP ratio that occurs following glucose metabolism. The closure of the KATP channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to a rapid but short-lived increase in plasma insulin levels.[8] This mechanism makes Repaglinide particularly effective at managing postprandial hyperglycemia.[9]

Signaling Pathway Diagram:

Caption: Mechanism of action of Repaglinide on pancreatic β-cells.

Conclusion

3-Ethoxy-4-ethoxycarbonylphenylacetic acid, while not a therapeutic agent itself, is a testament to the intricate process of drug development. Its history is a reflection of the evolution of synthetic organic chemistry, driven by the need for safer, more efficient, and environmentally conscious manufacturing processes. The study of its synthesis and its ultimate application in the form of Repaglinide provides valuable insights for researchers and professionals in the field of medicinal chemistry and drug development. The ongoing refinement of its synthesis will continue to be a subject of interest as the pharmaceutical industry strives for greater efficiency and sustainability.

References

- 1. Repaglinide - Wikipedia [en.wikipedia.org]

- 2. bjd-abcd.com [bjd-abcd.com]

- 3. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]

- 6. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Repaglinide? [synapse.patsnap.com]

- 9. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical and chemical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Repaglinide, an oral antidiabetic drug.[1] Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues and is used in the management of type 2 diabetes mellitus. This document provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and other technical data for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, intended to support research, development, and manufacturing activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is presented below. This data has been compiled from various chemical databases and supplier information.

Table 1: Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [2] |

| CAS Number | 99469-99-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₆O₅ | [3][4][6] |

| Molecular Weight | 252.26 g/mol | [2][6] |

| Appearance | White to pale yellow solid | |

| Synonyms | Repaglinide Impurity B, Ethyl 4-carboxymethyl-2-ethoxybenzoate, 4-Ethoxycarbonyl-3-ethoxyphenylacetic acid | [2][4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 78-80 °C | [5] |

| Boiling Point | 414.8 ± 35.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.191 g/cm³ | [5] |

| Flash Point | 155.9 °C | |

| pKa (Predicted) | 3.96 ± 0.10 | [5] |

| Solubility | Soluble in Dichloromethane, Ether, Methanol. Slightly soluble in Chloroform. | [5] |

Spectral Data

Detailed spectral data is essential for the structural confirmation and quality control of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. While comprehensive spectral data is often provided by commercial suppliers with the purchase of the compound, some information is publicly available.[3][4]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry data is typically included in the certificate of analysis from commercial suppliers.[3][4]

Experimental Protocols: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

Several synthetic routes for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid have been reported. Below are detailed methodologies for two distinct and commonly cited experimental protocols.

Protocol 1: Synthesis from 3-Hydroxyphenylacetic Acid

This method involves a multi-step synthesis starting from 3-hydroxyphenylacetic acid.[1]

Step 1: Esterification of 3-Hydroxyphenylacetic Acid

-

Reactants: 3-Hydroxyphenylacetic acid, Ethanol, Sulfuric acid.

-

Procedure: A mixture of 3-hydroxyphenylacetic acid and ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After completion of the reaction, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3-hydroxyphenylacetate.

Step 2: Formylation of Ethyl 3-Hydroxyphenylacetate

-

Reactants: Ethyl 3-hydroxyphenylacetate, Hexamethylenetetramine (HMTA), Trifluoroacetic acid.

-

Procedure: Ethyl 3-hydroxyphenylacetate is dissolved in trifluoroacetic acid, and hexamethylenetetramine is added portion-wise. The reaction mixture is heated and stirred for several hours. After cooling, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the formylated intermediate.

Step 3: Oxidation of the Formyl Group

-

Reactants: The formylated intermediate, an oxidizing agent (e.g., potassium permanganate or hydrogen peroxide).

-

Procedure: The formylated compound is dissolved in a suitable solvent and treated with an oxidizing agent under controlled temperature conditions. The reaction is monitored until the starting material is consumed. The reaction mixture is then worked up to isolate the corresponding carboxylic acid derivative.

Step 4: Etherification of the Phenolic Hydroxyl Group

-

Reactants: The product from the previous step, Diethyl sulfate, a base (e.g., potassium carbonate).

-

Procedure: The phenolic compound is dissolved in a polar aprotic solvent, and a base is added, followed by the dropwise addition of diethyl sulfate. The mixture is stirred at an elevated temperature for several hours. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified to yield the etherified product.

Step 5: Selective Hydrolysis

-

Reactants: The etherified diester, a base (e.g., sodium hydroxide).

-

Procedure: The diester is dissolved in a mixture of ethanol and water, and a stoichiometric amount of a base is added at a controlled temperature. The reaction is monitored by TLC. Upon completion, the pH is adjusted to acidic, and the product, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, is extracted with an organic solvent. The solvent is then removed to yield the final product.

Protocol 2: Synthesis from Ethyl 2-ethoxy-4-methylbenzoate

This patented process provides an alternative route to the target compound.

Step 1: Carbanion Formation

-

Reactants: Ethyl 2-ethoxy-4-methylbenzoate, Lithium diisopropylamide (LDA).

-

Procedure: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. n-Butyllithium is added dropwise to generate LDA. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is then added slowly to the LDA solution, and the mixture is stirred to form the carbanion.

Step 2: Carboxylation

-

Reactants: The carbanion from the previous step, Carbon dioxide (gas or solid).

-

Procedure: Carbon dioxide is bubbled through the reaction mixture or solid carbon dioxide (dry ice) is added in excess. The reaction is allowed to proceed until the carbanion is completely quenched.

Step 3: Work-up and Isolation

-

Procedure: The reaction is quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2. The precipitated product is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid starting from 3-Hydroxyphenylacetic acid, as described in Protocol 1.

Caption: Synthetic pathway for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Conclusion

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a compound of significant interest in the pharmaceutical industry due to its role as a key synthon for Repaglinide. This technical guide provides essential data on its physical and chemical properties, along with detailed experimental protocols for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of related pharmaceutical products.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Repaglinide EP Impurity B | CAS Number 99469-99-5 [klivon.com]

- 4. Impureté de répaglinide-B | Manasa Life Sciences [manasalifesciences.com]

- 5. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | 99469-99-5 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

An In-depth Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (CAS 99469-99-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, recognized primarily for its critical role in the synthesis of Repaglinide, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Chemically, it is a derivative of phenylacetic acid with ethoxy and ethoxycarbonyl substitutions on the benzene ring.[4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthesis protocols, and its application in pharmaceutical development.

Physicochemical Properties

The fundamental physicochemical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 99469-99-5 | [4] |

| Molecular Formula | C13H16O5 | [5][6][7] |

| Molecular Weight | 252.26 g/mol | [4][5][7] |

| Appearance | White to Pale Yellow Solid | [2][8] |

| Melting Point | 78-80 °C | [2][5][8] |

| Boiling Point | 414.8 ± 35.0 °C (Predicted) | [5][8] |

| Density | 1.191 g/cm³ | [5][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [9] |

| pKa | 3.96 ± 0.10 (Predicted) | [9] |

| InChIKey | OTGSESBEJUHCES-UHFFFAOYSA-N | [4] |

| SMILES | CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | [4] |

Spectroscopic Analysis

While raw spectral data is not publicly available, the structural features of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid allow for the prediction of its spectroscopic characteristics. Characterization of the compound and its intermediates has been confirmed using FTIR, ¹H NMR, ¹³C NMR, and HRMS.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule. A broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. Strong C=O stretching absorptions would be observed around 1700-1750 cm⁻¹ for the ester and 1680-1710 cm⁻¹ for the carboxylic acid. C-O stretching bands for the ether and ester groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be visible around 1600 cm⁻¹.

-

¹H NMR Spectroscopy : The proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The ethoxy groups would each show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The methylene protons of the acetic acid moiety would appear as a singlet. The three aromatic protons would present as a complex splitting pattern in the aromatic region of the spectrum.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display 13 unique signals corresponding to each carbon atom in the asymmetric molecule. The carbonyl carbons of the ester and carboxylic acid would appear significantly downfield (around 165-180 ppm).[11] The aromatic carbons would resonate in the 110-160 ppm range. The methylene carbons of the ethoxy groups and the acetic acid moiety, as well as the methyl carbons of the ethoxy groups, would be found in the upfield region of the spectrum.

Synthesis and Purification

An efficient and commercially viable synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid has been developed, starting from 2-hydroxy-4-methylbenzoic acid.[1] This process avoids the use of hazardous and toxic reagents, making it suitable for industrial-scale production.[3][12]

Experimental Protocol: Synthesis from Ethyl 2-ethoxy-4-methylbenzoate[1][3]

This two-step synthesis involves the initial preparation of ethyl 2-ethoxy-4-methylbenzoate followed by its conversion to the final product.

Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

-

2-hydroxy-4-methylbenzoic acid is alkylated with ethyl bromide in a polar aprotic solvent in the presence of an inorganic base to yield ethyl 2-ethoxy-4-methylbenzoate.[1]

Step 2: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid [1]

-

Under a nitrogen atmosphere, add n-butyllithium (15% w/w solution in hexane) to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C to prepare lithium diisopropylamide (LDA).

-

Stir the mixture at -30 °C for 30 minutes, then cool to -75 °C.

-

Slowly add anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

-

Add a solution of ethyl 2-ethoxy-4-methylbenzoate in THF at -75 °C and stir the mixture at this temperature for 2 hours.

-

Purge carbon dioxide gas into the reaction mixture at -75 °C until the dark red color of the reaction mixture turns yellow, indicating the completion of the carboxylation.

-

Stir the reaction mixture at -75 to -70 °C for an additional 30 minutes.

-

Allow the mixture to warm to 10 °C and dilute with water.

-

Extract the aqueous layer with hexanes to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid.

-

Extract the acidified aqueous layer with dichloromethane.

-

Wash the combined dichloromethane layers with water and concentrate in vacuo to obtain an oily product.

-

Dissolve the oil in diethyl ether, wash with water, and concentrate the ether layer in vacuo to yield 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, which solidifies upon standing at room temperature.[1]

Caption: Synthesis workflow diagram.

Applications in Drug Development

The primary and most significant application of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is as a key intermediate in the synthesis of Repaglinide.[1][2][10] Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the treatment of non-insulin-dependent diabetes mellitus (type 2).[3] It works by stimulating the release of insulin from the pancreatic β-cells.[3] The purity and quality of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient. It is also identified as a specified impurity of Repaglinide (Repaglinide specified impurity B).[4]

Biological Context: Mechanism of Action of Repaglinide

While 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is not biologically active itself, its end-product, Repaglinide, has a well-defined mechanism of action. Repaglinide lowers blood glucose levels by stimulating insulin secretion from the pancreas. This action is dependent on functioning β-cells in the pancreatic islets.

The mechanism involves the following steps:

-

Repaglinide binds to a specific site on the ATP-dependent potassium (KATP) channels on the pancreatic β-cell membrane.

-

This binding leads to the closure of the KATP channels.

-

The closure of these channels causes depolarization of the β-cell membrane.

-

Depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺).

-

The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules from the β-cells.[3]

Caption: Repaglinide signaling pathway.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is classified as causing serious eye damage (H318).[4][9] Therefore, appropriate personal protective equipment, including eye and face protection, should be worn when handling this compound.[5][9]

Conclusion

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role as a precursor in the synthesis of the antidiabetic drug Repaglinide. The efficient and safe synthesis of this intermediate is a key factor in the large-scale production of Repaglinide. This guide has provided a detailed overview of its properties, synthesis, and the biological context of its application, serving as a valuable resource for professionals in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]

- 4. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid [cymitquimica.com]

- 7. GSRS [precision.fda.gov]

- 8. 99469-99-5 | CAS DataBase [m.chemicalbook.com]

- 9. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid manufacturers and suppliers in india [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]

Physicochemical Properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

This document provides the molecular formula and molecular weight for the chemical compound 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

The compound 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a derivative of phenylacetic acid. Its core physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C13H16O5[1][2][3][4] |

| Molecular Weight | 252.26 g/mol [1][2][3][4] |

| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid[1] |

| CAS Number | 99469-99-5[1] |

This information is provided for research and scientific purposes. Further in-depth analysis, including experimental protocols and pathway visualizations, would require dedicated laboratory research and is beyond the scope of this document.

References

- 1. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid; 2-(4-(ethoxycarbonyl)-3-ethoxyphenyl)acetic acid; 4-Ehtoxycarbonyl-3-ehtoxyphynylacetic Acid; Ethyl 4-(carboxymethyl)-2-ethoxybenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. GSRS [precision.fda.gov]

- 4. chembk.com [chembk.com]

role of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid in Repaglinide synthesis

An In-depth Technical Guide on the Role of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid in Repaglinide Synthesis

Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, prescribed for the treatment of type 2 non-insulin-dependent diabetes mellitus (NIDDM).[1] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells, an effect that is dependent on the presence of glucose.[2] The chemical synthesis of Repaglinide, chemically known as (S)(+)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoic acid, relies on the strategic assembly of key molecular fragments.[1] Among these, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid stands out as a critical acid synthon, serving as a pivotal intermediate that directly participates in the core amide bond formation leading to the final active pharmaceutical ingredient (API).[1][3]

This technical guide provides a detailed examination of the role and synthesis of this key intermediate and its subsequent conversion to Repaglinide. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and a visual representation of the synthetic pathway.

Core Synthesis Pathway Overview

The industrial synthesis of Repaglinide is often designed for efficiency, safety, and cost-effectiveness. A widely adopted and efficient route involves a two-step synthesis of the key intermediate, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, starting from 2-hydroxy-4-methylbenzoic acid.[4] This intermediate is then coupled with the chiral amine, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, followed by a final hydrolysis step to yield Repaglinide.[5]

Section 1: Synthesis of the Key Intermediate: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

An efficient and commercially viable process for synthesizing 3-Ethoxy-4-ethoxycarbonylphenylacetic acid has been developed, achieving an overall yield of 59-72%.[1] This method avoids the use of hazardous reagents like sodium cyanide and carbon tetrachloride, which were part of earlier, multi-step syntheses.[1] The process begins with 2-hydroxy-4-methylbenzoic acid and proceeds in two main steps.

Step 1: O-alkylation and Esterification The initial step involves the simultaneous O-alkylation of the hydroxyl group and esterification of the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid using ethyl bromide.[3][4]

Step 2: Carboxylation The methyl group of the resulting ethyl 2-ethoxy-4-methylbenzoate is then carboxylated. This is achieved through deprotonation using a strong base like lithium diisopropylamide (LDA) to form a carbanion, which is subsequently quenched with carbon dioxide to introduce the acetic acid moiety.[1][3][4]

Section 2: Synthesis of Repaglinide from the Key Intermediate

The conversion of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid to Repaglinide involves two final transformations: amide coupling and selective hydrolysis.

Step 3: Amide Coupling The carboxylic acid group of the intermediate is activated and then condensed with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine to form an amide bond. A common method employs pivaloyl chloride for activation in the presence of a base like triethylamine.[5] This reaction creates the immediate precursor to Repaglinide, which is an amide-ester compound.

Step 4: Hydrolysis The final step is the selective hydrolysis of the ethyl ester group on the phenyl ring to the corresponding carboxylic acid, yielding Repaglinide.[5][6] This is typically performed under basic conditions, for instance, using sodium hydroxide in an ethanol/water mixture.[5]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate (Step 1)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-hydroxy-4-methylbenzoic acid | [3] |

| Reagents | Ethyl bromide, Anhydrous K₂CO₃ | [3] |

| Solvent | Dimethyl sulfoxide (DMSO) | [3] |

| Temperature | 35-40 °C | [3] |

| Reaction Time | ~8.5 hours |[3] |

Table 2: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (Step 2)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Ethyl 2-ethoxy-4-methylbenzoate | [3] |

| Reagents | n-butyllithium, Diisopropylamine (forms LDA), CO₂ (gas) | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF), DMPU (co-solvent) | [3] |

| Temperature | -75 °C | [3] |

| Reaction Time | ~2.5 hours |[3] |

Table 3: Synthesis of Repaglinide Precursor (Amide-Ester) (Step 3)

| Parameter | Value | Reference |

|---|---|---|

| Starting Materials | 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine | [5] |

| Reagents | Pivaloyl chloride, Triethylamine | [5] |

| Solvent | Toluene | [5] |

| Temperature | -5 °C to 30 °C | [5] |

| Reaction Time | Stirred overnight |[5] |

Table 4: Final Hydrolysis to Repaglinide (Step 4)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Repaglinide Precursor (Amide-Ester) | [5] |

| Reagent | 1N Sodium hydroxide solution | [5] |

| Temperature | 60 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Final Yield | 94% | [5] |

| Final Purity (HPLC) | 99.5% |[5] |

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate [3]

-

To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).

-

Heat the mixture to 35-40 °C.

-

Slowly add a first lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes.

-

Stir the mixture for 2 hours at 35-40 °C.

-

Add a second lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, maintaining the temperature at 35-40 °C.

-

Continue stirring at 35-40 °C for 8 hours.

-

Cool the reaction mixture to 20-25 °C and dilute with toluene (300 mL).

-

Remove the inorganic salts by filtration and wash them with toluene (200 mL).

-

The combined organic filtrate containing the product is used in the next step.

Protocol 2: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid [3]

-

Under a nitrogen atmosphere, add n-butyllithium (15% w/w solution in hexane, 400 mL) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30 °C to prepare LDA.

-

Stir the mixture at -30 °C for 30 minutes and then cool to -75 °C.

-

Slowly add anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 240 mL).

-

Add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in tetrahydrofuran (40 mL) at -75 °C.

-

Stir the mixture at this temperature for 2 hours.

-

Purge carbon dioxide gas into the reaction mixture at -75 °C until the dark red color disappears.

-

Stir for an additional 30 minutes at -75 to -70 °C.

-

Bring the mixture to 10 °C, dilute with water (50 mL), and extract with hexanes (2 x 25 mL) to remove impurities.

-

Acidify the aqueous layer with 10% (v/v) aqueous sulfuric acid to a pH of approximately 2.

-

Extract the product with dichloromethane (2 x 25 mL) to isolate the target compound.

Protocol 3: Synthesis of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate (Repaglinide Precursor) [5]

-

Prepare a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol).

-

Cool the mixture to -5 °C and add pivaloyl chloride (5.4 g, 45 mmol).

-

Stir the mixture for 1 hour at -5 °C.

-

Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) while maintaining the temperature below 10 °C.

-

Raise the temperature of the reaction mixture to 30 °C and stir overnight.

-

Wash the mixture with water and a saturated sodium bicarbonate solution.

-

Distill off the toluene under reduced pressure to obtain the crude product.

Protocol 4: Hydrolysis to Repaglinide [5]

-

To the crude product from the previous step, add denatured spirit (180 ml) and 1N sodium hydroxide solution (62 ml).

-

Stir the mixture at 60 °C for two hours.

-

Cool the reaction mixture to 35 °C and adjust the pH to approximately 5.0 using 1N hydrochloric acid.

-

Stir the solution for 30 minutes at 35-40 °C.

-

Cool the mixture to 0 °C and stir at 0 to 5 °C for one hour to induce crystallization.

-

Separate the crystalline product by filtration and wash with water.

-

Dry the product at 60-65 °C under vacuum to get pure Repaglinide.

Mandatory Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the Repaglinide synthesis, highlighting the central role of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Caption: Synthetic pathway of Repaglinide from 2-hydroxy-4-methylbenzoic acid.

References

- 1. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]

- 2. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]

- 6. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]

An In-depth Technical Guide to the Nomenclature of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synonyms and nomenclature of the chemical compound 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

Chemical Identity and Structure

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a substituted phenylacetic acid derivative. Its chemical structure consists of a benzene ring with four substituents: an ethoxy group at position 3, an ethoxycarbonyl group at position 4, and an acetic acid group at position 1. This compound is recognized as a specified impurity B of Repaglinide by the European Pharmacopoeia (EP)[1].

Nomenclature and Synonyms

The compound is known by a variety of names across different chemical databases, commercial suppliers, and regulatory documents. Understanding these different nomenclatures is crucial for accurate identification and literature searching.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid [1][]. This systematic name precisely describes the molecular structure.

A comprehensive list of synonyms and identifiers is provided in the table below. This includes common names, trade names, and registry numbers that are essential for unambiguous identification in a laboratory or regulatory context.

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

| Identifier Type | Value | Source |

| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [1][] |

| CAS Registry Number | 99469-99-5 | [1][3] |

| Molecular Formula | C13H16O5 | [1][4] |

| Molecular Weight | 252.26 g/mol | [1][4] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | [1][] |

| InChI | InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | [1][] |

| InChIKey | OTGSESBEJUHCES-UHFFFAOYSA-N | [1][] |

| European Community (EC) Number | 427-630-2 | [1] |

| UNII | GG6C71LIOD | [1] |

Logical Relationships in Nomenclature

The following diagram illustrates the relationships between the primary IUPAC name and various synonyms and identifiers for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. This visualization helps to clarify the connections between different naming conventions.

References

A Comprehensive Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Repaglinide.[1][2][3] Repaglinide is an oral hypoglycemic agent used for the treatment of type II non-insulin-dependent diabetes mellitus (NIDDM).[3] This compound belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β-cells.[3] The efficient and cost-effective synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is therefore of significant interest in pharmaceutical process research and development. This document provides an in-depth overview of its synthesis, properties, and the experimental protocols involved.

Physicochemical Properties

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a white to pale yellow solid.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [4][] |

| Molecular Formula | C13H16O5 | [4][] |

| Molecular Weight | 252.26 g/mol | [4][6] |

| Melting Point | 75-80 °C | [2][] |

| Boiling Point | 414.8 °C at 760 mmHg | [2][] |

| Density | 1.191 g/cm³ | [2][] |

| InChIKey | OTGSESBEJUHCES-UHFFFAOYSA-N | [4][] |

| CAS Number | 99469-99-5 | [4][] |

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

Several synthetic routes for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid have been developed, aiming to improve yield, purity, and industrial scalability while avoiding hazardous reagents. Below are detailed protocols for prominent synthetic methods.

Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This commercially viable method involves the alkylation of 2-hydroxy-4-methylbenzoic acid, followed by deprotonation and carboxylation.[1] The overall yield is reported to be 72.7%.[1]

Experimental Protocol:

-

Preparation of Ethyl 2-ethoxy-4-methylbenzoate: 2-Hydroxy-4-methylbenzoic acid is alkylated using ethyl bromide in a polar aprotic solvent in the presence of an inorganic base.[1]

-

Formation of Lithium Diisopropylamide (LDA): Under a nitrogen atmosphere, n-butyllithium (15% w/w solution in hexane) is added to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C. The mixture is stirred for 30 minutes.[1]

-

Carboxylation: The mixture is cooled to -75 °C, and anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is added. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is then added slowly at -75 °C, and the mixture is stirred for 2 hours.[1]

-

Quenching: Carbon dioxide gas is purged into the reaction mixture at -75 °C until the dark red color disappears. The mixture is stirred for an additional 30 minutes at -75 to -70 °C.[1]

-

Workup and Isolation: The reaction is brought to 10 °C, diluted with water, and extracted with hexanes. The aqueous layer is acidified to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid and extracted with dichloromethane. The combined organic layers are washed with water and concentrated in vacuo. The resulting oil solidifies upon standing to yield the final product.[1]

Synthesis from 4-Methyl-2-hydroxybenzoic Acid

This alternative route involves simultaneous esterification and etherification, followed by carbanion formation and carboxylation with ethyl chloroformate.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]

- 4. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid from 3-Hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the production of the antidiabetic drug Repaglinide.[1][2] The synthesis commences with the readily available starting material, 3-hydroxyphenylacetic acid, and proceeds through a multi-step reaction sequence. The described methodology is designed to be efficient and scalable, with considerations for mild reaction conditions to enhance safety and operational simplicity.[3] This protocol outlines the necessary reagents, reaction conditions, and purification methods for each step of the synthesis.

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a crucial building block in the synthesis of Repaglinide, a non-sulfonylurea insulin secretagogue used for the management of type 2 diabetes.[1] The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical industry. The following protocol details a synthetic route starting from 3-hydroxyphenylacetic acid, involving a sequence of esterification, formylation, oxidation, and etherification reactions.

Overall Synthesis Scheme

The synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 3-hydroxyphenylacetic acid can be achieved through the following reaction pathway:

References

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, notably the antidiabetic drug Repaglinide.[1][2][3][4] This document provides a detailed protocol for the chemical synthesis of this compound, summarizing quantitative data and presenting a clear experimental workflow. The described method is based on a two-step process starting from 2-hydroxy-4-methylbenzoic acid, which offers an efficient and commercially viable route with good yields and high purity.[2][3] An alternative multi-step synthesis beginning with 4-methyl-2-hydroxybenzoic acid is also presented for comparison.

Introduction

The efficient synthesis of key pharmaceutical intermediates is crucial for drug development and manufacturing. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a significant building block, and its synthesis has been approached through various routes.[5][6][7] The protocol detailed herein focuses on a robust and scalable method that avoids the use of hazardous and expensive reagents often associated with older, multi-step syntheses.[3][4] This application note is intended to provide researchers and process chemists with a comprehensive guide to the laboratory-scale synthesis of this important intermediate.

Data Summary

The following tables summarize the key quantitative data associated with the primary synthesis protocol.

Table 1: Reactant and Product Quantities for the Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Role |

| 2-Hydroxy-4-methylbenzoic acid | 152.15 | 100 | 0.658 | Starting Material |

| Potassium Carbonate (anhydrous) | 138.21 | 190.5 | 1.38 | Base |

| Ethyl Bromide | 108.97 | 179 | 1.64 | Alkylating Agent |

| Dimethyl Sulfoxide | 78.13 | 250 mL | - | Solvent |

| Toluene | 92.14 | 500 mL | - | Extraction Solvent |

| Ethyl 2-ethoxy-4-methylbenzoate | 208.25 | 136.3 | 0.654 | Product |

Table 2: Reactant and Product Quantities for the Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Role |

| Ethyl 2-ethoxy-4-methylbenzoate | 208.25 | 80.0 | 0.38 | Starting Material |

| Diisopropylamine | 101.19 | 58.0 | 0.57 | Base Precursor |

| n-Butyllithium (15% in hexane) | 64.06 | 400 mL | - | Base |

| Tetrahydrofuran (anhydrous) | 72.11 | 800 mL | - | Solvent |

| Carbon Dioxide (gas) | 44.01 | - | - | Carboxylating Agent |

| 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | 252.25 | - | - | Product |

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Hydroxy-4-methylbenzoic acid

This protocol is adapted from an efficient and commercially viable synthesis.[2][3]

Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

-

To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).

-

Heat the mixture to 35-40 °C.

-

Slowly add the first portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes while maintaining the temperature.

-

Stir the mixture for 2 hours at 35-40 °C.

-

Add the second portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, again maintaining the temperature.

-

Continue stirring at 35-40 °C for 8 hours.

-

Cool the reaction mixture to 20-25 °C and dilute with toluene (300 mL).

-

Filter to remove inorganic salts and wash the filter cake with toluene (200 mL).

-